molecular formula C8H7N3O2 B2725015 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239745-74-4

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2725015
CAS No.: 1239745-74-4
M. Wt: 177.163
InChI Key: SCQLSTZYLBJEAE-UHFFFAOYSA-N
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridinone and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce halogen atoms or other substituents onto the pyridinone ring.

Scientific Research Applications

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the methyl group on the oxadiazole ring.

    3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Lacks the hydroxyl group on the pyridinone ring.

    2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3(1H)-one: The positions of the oxadiazole and pyridinone rings are swapped.

Uniqueness

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the oxadiazole and pyridinone rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQLSTZYLBJEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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